
Sodium Iodide Dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Iodide Dichloride is a chemical compound with the molecular formula Cl₂INa. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of sodium, iodine, and chlorine atoms, making it a versatile reagent in synthetic chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium Iodide Dichloride can be synthesized through the reaction of sodium iodide with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
NaI+Cl2→NaICl2
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of chlorine gas and sodium iodide. The reaction is carried out in a controlled environment to prevent any side reactions and to ensure high purity of the final product. The process may involve the use of specialized equipment to handle the reactive gases and to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium Iodide Dichloride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to sodium iodide and chlorine gas under specific conditions.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as sodium thiosulfate.
Reduction: Reactions with strong reducing agents like lithium aluminum hydride.
Substitution: Reactions with halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Formation of iodine and sodium chloride.
Reduction: Formation of sodium iodide and chlorine gas.
Substitution: Formation of various halogenated compounds depending on the substituent used.
Applications De Recherche Scientifique
Sodium Iodide Dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and halogenation reactions.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and treatment.
Industry: Applied in the production of specialty chemicals and in analytical chemistry.
Mécanisme D'action
The mechanism of action of Sodium Iodide Dichloride involves its ability to act as an oxidizing or halogenating agent. It can interact with various molecular targets, leading to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Sodium Iodide (NaI): A simpler compound used in organic synthesis and as a nutritional supplement.
Sodium Chloride (NaCl):
Sodium Bromide (NaBr): Used in pharmaceuticals and as a sedative.
Uniqueness: Sodium Iodide Dichloride is unique due to its dual halogen content (iodine and chlorine), which imparts distinct reactivity and versatility in chemical reactions. Its ability to act as both an oxidizing and halogenating agent sets it apart from simpler halide compounds.
Propriétés
Formule moléculaire |
Cl2INa-2 |
|---|---|
Poids moléculaire |
220.80 g/mol |
Nom IUPAC |
sodium;dichloride;iodide |
InChI |
InChI=1S/2ClH.HI.Na/h3*1H;/q;;;+1/p-3 |
Clé InChI |
ZHLIAXKJGSIDBT-UHFFFAOYSA-K |
SMILES canonique |
[Na+].[Cl-].[Cl-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















